molecular formula C14H16N2O2 B3308738 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 939793-58-5

2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B3308738
CAS No.: 939793-58-5
M. Wt: 244.29 g/mol
InChI Key: QHLLSQQQAYMXAK-UHFFFAOYSA-N
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Description

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure

Mechanism of Action

Target of Action

The primary targets of 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to a decrease in tumor growth and progression .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, such as good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Shares a similar core structure but differs in functional groups and biological activity.

    1H-Pyrrolo[2,3-b]pyridine: Another related compound with distinct chemical and biological properties.

Uniqueness

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLLSQQQAYMXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163876
Record name Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939793-58-5
Record name Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939793-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (3.50 g) in glycol monomethyl ether was added a catalytic amount of 10% Pd/C. The suspension was heated to 35° C. and stirred for 6 h under H2, then cooled to rt, poured into 100 mL of water and extracted with CH2Cl2 (70 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo to give the title compound as yellow oil (2.20 g, 60%). The crude product was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 245.2 (M+1).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 4
2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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